3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride
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Overview
Description
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group, a methyl group, and a methylthio group attached to a pyridinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: The aminomethyl, methyl, and methylthio groups are introduced through substitution reactions using suitable reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridinones.
Scientific Research Applications
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyridine core and exhibit potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds are known for their diverse synthetic routes and applications in medicinal chemistry.
Pyridinium Salts: Structurally diverse pyridinium salts are familiar in many natural products and pharmaceuticals, highlighting their importance in various research fields.
Uniqueness
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C8H13ClN2OS |
---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methyl-4-methylsulfanyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
ONDHYDSSWVNVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)SC.Cl |
Origin of Product |
United States |
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